4-Methoxy-3-nitrocinnamic acid
CAS No.: 685523-44-8
Cat. No.: VC21404309
Molecular Formula: C10H9NO5
Molecular Weight: 223.18g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 685523-44-8 |
---|---|
Molecular Formula | C10H9NO5 |
Molecular Weight | 223.18g/mol |
IUPAC Name | (E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
Standard InChI Key | ZTPILCFVGFXZOA-HWKANZROSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
4-Methoxy-3-nitrocinnamic acid is structurally characterized as a cinnamic acid derivative featuring a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring. This creates a unique molecular arrangement that contributes to its chemical behavior and potential biological activities. The compound is also known by several synonyms including 3-(4-methoxy-3-nitrophenyl)acrylic acid and (E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid .
Molecular Identifiers
The compound is registered with specific identifiers that allow for its precise identification in chemical databases and research literature. These identifiers are crucial for researchers seeking to work with or study this particular compound.
Parameter | Value |
---|---|
CAS Number | 58435-22-6; 685523-44-8 |
Molecular Formula | C₁₀H₉NO₅ |
Molecular Weight | 223.184 g/mol |
PubChem CID | 821747 |
IUPAC Name | (E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid |
InChI | InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
The compound exhibits the trans (E) configuration across its carbon-carbon double bond, which is a key structural feature affecting its properties and reactivity .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-methoxy-3-nitrocinnamic acid is essential for predicting its behavior in various experimental conditions and potential applications. These properties determine how the compound interacts with biological systems and other chemical entities.
Physical Properties
The compound possesses distinct physical characteristics that define its state and behavior under various conditions.
Chemical Properties
The chemical properties of 4-methoxy-3-nitrocinnamic acid influence its reactivity and behavior in chemical reactions.
The presence of the carboxylic acid group renders the compound acidic, with a predicted pKa of approximately 4.28. The methoxy and nitro groups on the phenyl ring significantly influence its electronic properties and reactivity patterns .
Synthesis Methodologies
The synthesis of 4-methoxy-3-nitrocinnamic acid typically follows established procedures for preparing cinnamic acid derivatives, with modifications to incorporate the specific functional groups at the desired positions.
Traditional Synthesis
The primary synthetic route for 4-methoxy-3-nitrocinnamic acid involves the condensation of 3-nitro-4-methoxybenzaldehyde with malonic acid. This reaction is conducted in the presence of a basic catalyst such as piperidine or pyridine under reflux conditions.
The reaction follows a mechanism similar to the Perkin reaction, which is commonly employed for synthesizing cinnamic acids. The process involves:
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Base-catalyzed activation of malonic acid
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Nucleophilic attack on the aldehyde carbonyl
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Dehydration to form the carbon-carbon double bond
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Decarboxylation to yield the target cinnamic acid derivative
Research Applications
The compound is primarily designated for research applications rather than commercial or therapeutic use. This classification underscores its current position in the scientific landscape.
Future Research Directions
Given the limited documentation on specific applications of 4-methoxy-3-nitrocinnamic acid, several avenues for future research present themselves.
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